2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C20H24N2 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical and Electronic Applications
The compound 2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole belongs to the family of diketopyrrolopyrroles (DPPs), which are known for their wide applications in the field of high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The unique optical properties of DPP derivatives, such as strong bathochromic shift in absorption and significant increase in two-photon absorption cross-section, make them attractive for various technological applications. Their straightforward synthesis, combined with good stability and near-unity fluorescence quantum yield, ensures their continued relevance in scientific research and real-world applications (Grzybowski & Gryko, 2015).
Bioactive Compound Development
Pyrrolidine rings, including structures related to this compound, are widely utilized in medicinal chemistry for developing compounds to treat human diseases. The saturated scaffold of the pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry and increasing the three-dimensional coverage of molecules. This has led to the development of bioactive molecules with target selectivity characterized by pyrrolidine rings and their derivatives, which are extensively studied for their potential in various therapeutic areas (Li Petri et al., 2021).
Anion Binding and Sensing
N-confused calix[4]pyrroles (NCCPs), derivatives related to the pyrrolopyrrole core, have shown promise in anion binding and sensing due to their unique structural features. These compounds, emerging from the family of pyrrole-based macrocycles, exhibit different anion-binding properties compared to regular calix[4]pyrroles. The ability of NCCPs to form complexes with anions through a confused cone conformation, involving three NH hydrogen bonds and a CH-anion contact, highlights their potential for developing selective anion sensors with varied binding affinity and selectivity (Anzenbacher, Nishiyabu, & Palacios, 2006).
Properties
IUPAC Name |
5-benzyl-2-methyl-4-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-21-13-18-14-22(12-16-8-4-2-5-9-16)20(19(18)15-21)17-10-6-3-7-11-17/h2-11,18-20H,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMADQGVNEBTSJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(C(C2C1)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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